4-fluoro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide
Description
4-Fluoro-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its structural uniqueness, which combines a fluorinated benzene ring with a pyridazine moiety.
Properties
Molecular Formula |
C19H18FN3O3S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-fluoro-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H18FN3O3S/c1-2-12-26-19-11-10-18(21-22-19)14-4-3-5-16(13-14)23-27(24,25)17-8-6-15(20)7-9-17/h3-11,13,23H,2,12H2,1H3 |
InChI Key |
QMNCPLUDUHKPDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Propoxy Group: The propoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazine ring is replaced by a propoxy group.
Coupling with Fluorobenzene Sulfonamide: The final step involves coupling the pyridazine derivative with 4-fluorobenzenesulfonyl chloride under basic conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is not fully understood but is believed to involve the inhibition of specific enzymes or receptors. The sulfonamide group is known to interact with biological targets, potentially leading to the modulation of biochemical pathways. The fluorine atom and the pyridazine ring may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide: Similar structure but with a methoxy group instead of a propoxy group.
4-Fluoro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide: Similar structure but with an ethoxy group instead of a propoxy group.
4-Fluoro-N-[3-(6-butoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
The uniqueness of 4-fluoro-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties. The propoxy group, in particular, may influence the compound’s solubility, stability, and interaction with biological targets.
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